

Application Note: Quantification of Succinyladenosine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Succinoadenosine

Cat. No.: B120919

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Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of succinyladenosine in human plasma. Succinyladenosine is a critical biomarker for the diagnosis of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive metabolic disorder characterized by neurological and physiological symptoms.[1][2][3] The accurate quantification of this metabolite is essential for clinical diagnosis and for monitoring disease progression. This method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible assay for succinyladenosine quantification.

Introduction

Adenylosuccinate Lyase (ADSL) is an enzyme involved in two key pathways of purine metabolism: the de novo synthesis of purines and the purine nucleotide cycle.[1][4] A deficiency in this enzyme leads to the accumulation of two dephosphorylated substrates, succinyladenosine (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr), in bodily fluids, including plasma, urine, and cerebrospinal fluid (CSF).[3][4][5] While normally not present or found in trace amounts in healthy individuals, elevated levels of succinyladenosine are a hallmark of ADSL deficiency.[5] Therefore, the precise measurement of

succinyladenosine in plasma is a primary tool for the diagnosis of this inherited metabolic disease.[1][2]

This application note provides a comprehensive protocol for the extraction and quantification of succinyladenosine from human plasma using LC-MS/MS. The method is sensitive, specific, and has been validated to meet the requirements for clinical research and drug development applications.

Experimental

Materials and Reagents

- Succinyladenosine analytical standard (MedChemExpress, TargetMol)[6][7]
- Succinyladenosine-¹³C₄ stable isotope-labeled internal standard (IS)
- LC-MS grade methanol (MeOH)
- LC-MS grade acetonitrile (ACN)
- LC-MS grade water
- Formic acid (FA)
- Ammonium acetate
- Human plasma (drug-free)

Equipment

- Liquid Chromatograph (e.g., Shimadzu Nexera series, Waters ACQUITY UPLC)[8][9]
- Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo Fisher)
- Analytical balance
- Microcentrifuge
- Vortex mixer

- Pipettes and tips
- Autosampler vials

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of succinyladenosine and the internal standard (Succinyladenosine-¹³C₄) in methanol. Store at -20°C.[\[6\]](#)

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the succinyladenosine stock solution with a 50:50 mixture of methanol and water. These will be used to spike into the plasma matrix to create the calibration curve.

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.

Sample Preparation

- **Thaw Plasma:** Thaw frozen human plasma samples on ice.
- **Aliquot:** Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
- **Add Internal Standard:** Add 10 µL of the 100 ng/mL internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.
- **Protein Precipitation:** Add 200 µL of cold methanol to each tube.
- **Vortex:** Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- **Centrifuge:** Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- **Transfer Supernatant:** Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m)[8]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temp.	40°C
Gradient	0-1.0 min (5% B), 1.0-5.0 min (5-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (5% B)

Mass Spectrometry (MS) Parameters:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temp.	500°C
IonSpray Voltage	4500 V
MRM Transitions	See Table 1

Table 1: MRM Transitions for Succinyladenosine and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Succinyladenosine	384.1	268.1	15
Succinyladenosine- ¹³ C ₄	388.1	272.1	15

Note: The exact collision energies and other MS parameters may require optimization for the specific instrument used.

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, and recovery according to standard bioanalytical method validation guidelines.

Linearity and Sensitivity: The calibration curve was linear over the concentration range of 1 to 500 ng/mL in human plasma. The coefficient of determination (r^2) was consistently >0.99 . The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.

Table 2: Calibration Curve Parameters

Analyte	Calibration Range (ng/mL)	r^2	LLOQ (ng/mL)
Succinyladenosine	1 - 500	>0.99	1

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The results are summarized in Table 3.

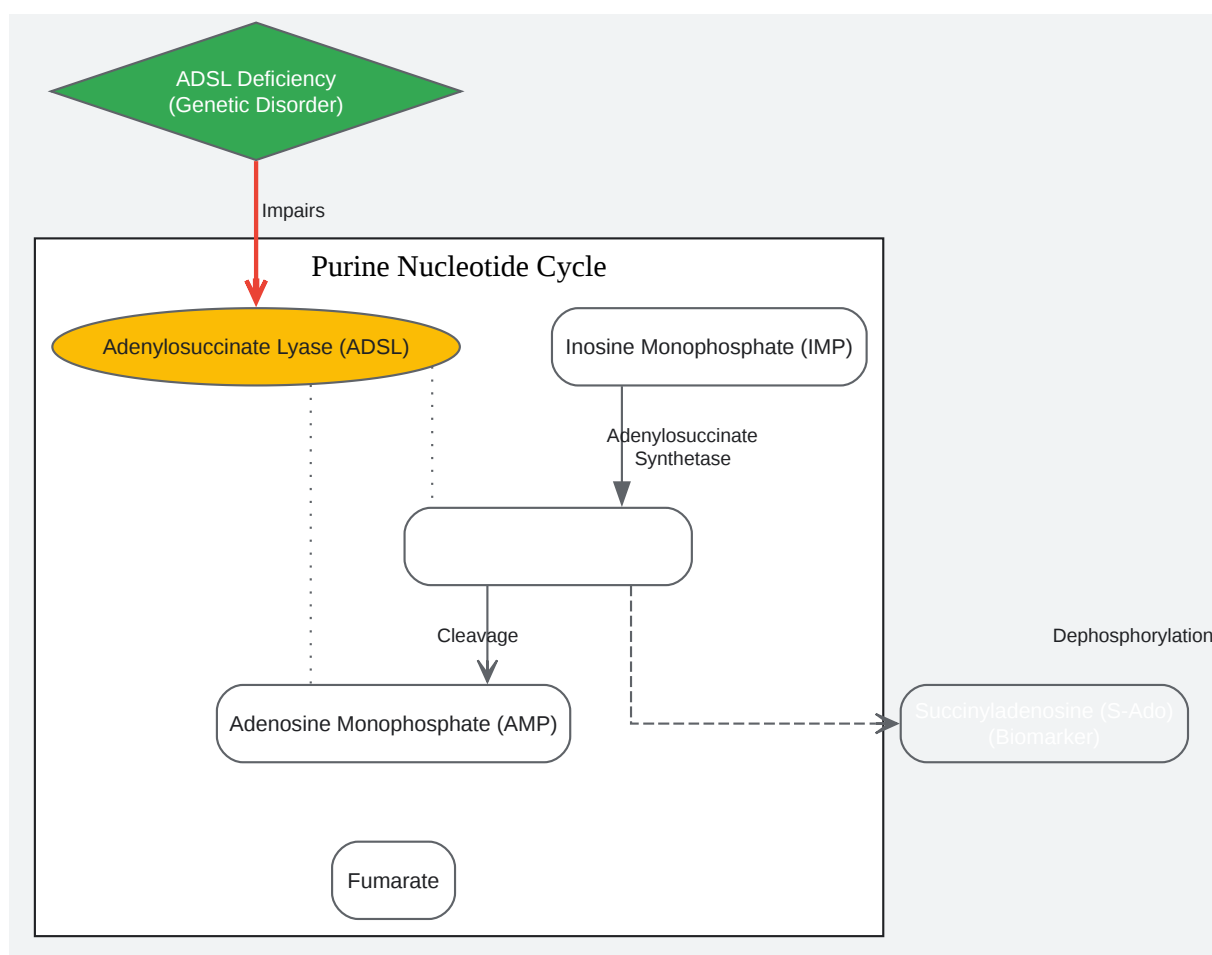
Table 3: Accuracy and Precision Data

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
Low	5	$< 10\%$	95 - 105%	$< 10\%$	95 - 105%
Medium	50	$< 8\%$	97 - 103%	$< 8\%$	97 - 103%
High	400	$< 5\%$	98 - 102%	$< 5\%$	98 - 102%

Recovery: The extraction recovery of succinyladenosine from human plasma was determined by comparing the peak areas of the analyte in pre-spiked extracted samples to those in post-spiked extracted samples. The recovery was consistent across the three QC levels, averaging approximately 90%. The use of a stable isotope-labeled internal standard is crucial to correct for any variability in extraction recovery between individual patient samples.[10]

Visualizations

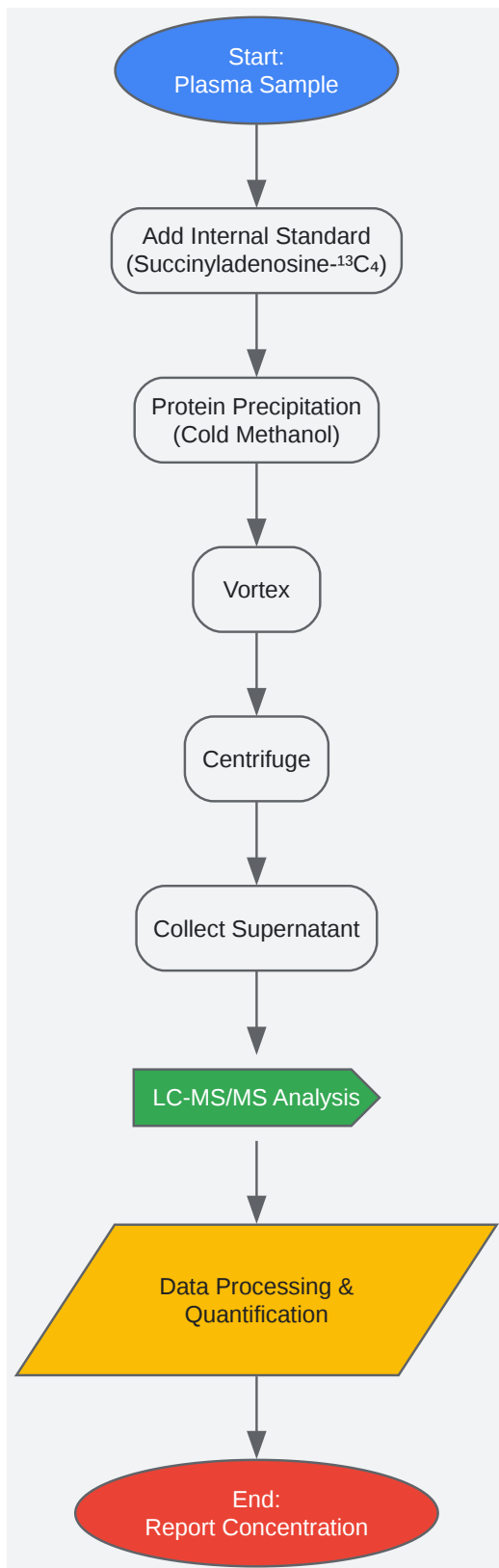
Biochemical Pathway



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Caption: Biochemical pathway of succinyladenosine formation.

Experimental Workflow



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Caption: LC-MS/MS workflow for succinyladenosine quantification.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of succinyladenosine in human plasma. The method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it suitable for clinical research and diagnostic applications. The use of a stable isotope-labeled internal standard ensures high-quality data by correcting for matrix effects and sample preparation variability. This protocol provides a valuable tool for researchers and clinicians studying ADSL deficiency and other related metabolic disorders.

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